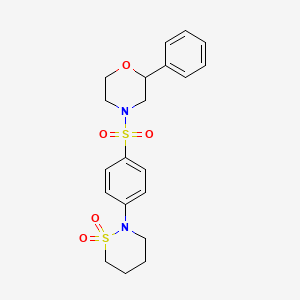

2-(4-((2-Phenylmorpholino)sulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2-(4-((2-Phenylmorpholino)sulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide is a derivative of 1,2-thiazinane 1,1-dioxide, which is a class of sulfur-nitrogen heterocycles. These compounds are of interest due to their potential pharmacological properties and their use as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of related 1,2,4-thiadiazinane 1,1-dioxides has been reported through a three-component SuFEx type reaction involving β-aminoethane sulfonamides, methylene donors such as dichloromethane, dibromomethane, and formaldehyde, and a DBU mediated sulfur(vi) fluoride exchange reaction . Although the specific synthesis of 2-(4-((2-Phenylmorpholino)sulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide is not detailed, the methodologies described could potentially be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of 1,2-thiazinane 1,1-dioxides is characterized by a six-membered ring containing both sulfur and nitrogen atoms. The presence of the sulfonyl group and its interactions with other substituents can significantly influence the molecular conformation and, consequently, the reactivity and properties of the compound .

Chemical Reactions Analysis

The reactivity of similar compounds, such as 2-sulfonyl-3,6-dihydro-1,2-thiazine-1-oxides, has been studied, showing that the N–S bond of the sulfinamide moiety can be cleaved by nucleophiles, leading to derivatives of 4-sulfonylamino-cis-2-butene sulfinates. Under more strongly basic conditions, an elimination reaction can occur, resulting in the formation of 1-sulfonyl-pyrroles .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-(4-((2-Phenylmorpholino)sulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide are not explicitly provided, related compounds such as methyl (styrylsulfonyl)acetate have been used as precursors for the synthesis of various derivatives, including 5-phenyl-2,3,5,6-tetrahydro-1,4-thiazin-3-one and its amino and hydroxy derivatives. These derivatives exhibit different physical and chemical properties depending on their substituents and structural modifications .

Scientific Research Applications

Synthesis and Chemical Properties

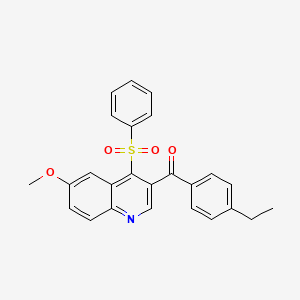

- A novel iron-catalyzed tandem sulfonylation, C(sp2)-H activation, and cyclization reaction has been developed to synthesize derivatives of (Z)-2-phenyl-4-((phenylsulfonyl)methylene)-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide, featuring convenient operation, good functional group tolerance, and employing inexpensive FeSO4 as a catalyst (Mei Zhang et al., 2023).

- The synthesis of 1,2,4-thiadiazinane 1,1-dioxides from β-aminoethane sulfonamides has been reported, involving a sequential Michael addition of amines to α,β-unsaturated ethenesulfonyl fluorides followed by DBU mediated sulfur(vi) fluoride exchange reaction (Mzilikazi Khumalo et al., 2018).

- A study has investigated the tautomeric behavior of 3-amino-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxide using Fourier Transform infrared and nuclear magnetic resonance spectroscopic methods. The findings suggest that in its powder form, this compound shows traces of both amino and imino conformers (Aliye Gediz Erturk et al., 2016).

Biological and Pharmaceutical Applications

- A study on the recognition of the importance of the imidazolidinone motif for cytotoxicity of 4-phenyl-1-arylsulfonylimidazolidinones using thiadiazolidine-1,1-dioxide analogs has been conducted. It was found that replacing only the carbonyl moiety of the imidazolidinone ring with a sulfonyl group resulted in the loss of activity against various cancer cell lines, highlighting the significance of the planarity of the imidazolidinone ring (II-Whan Kim, Sang-hun Jung, 2002).

Materials and Industrial Applications

- Poly[(hydrazinylazo)]thiazoles derivatives have been synthesized and studied for their potential as corrosion inhibitors for cast iron-carbon alloy in molar HCl. The study demonstrated that these derivatives significantly increased polarization resistance and decreased corrosion current density, with one derivative exhibiting up to 97.8% protection capacity at 50 mg/L (H. M. El-Lateef et al., 2021).

Catalysis and Reaction Mechanisms

- Rhodium-catalyzed direct ortho-alkenylation of phenyl sulfones with alkynes has been reported, utilizing sulfonyl function as a modifiable directing group. This method effectively produces thiochromane 1,1-dioxide derivatives (Kazunori Nobushige et al., 2015).

Mechanism of Action

Target of Action

It is known that compounds with a similar structure, such as thiazoles and benzothiadiazine-1,1-dioxides, have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, some thiazole derivatives have been found to exhibit antimicrobial and antifungal activities by inhibiting the synthesis of essential components in microbial cells .

Biochemical Pathways

Related compounds like 1,2,4-benzothiadiazine-1,1-dioxides have been reported to modulate various biochemical pathways, including those involved in antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer activities, katp channel activation, and ampa receptor modulation .

Result of Action

Compounds with similar structures have been reported to exhibit a wide range of biological activities, suggesting that they may induce various molecular and cellular changes .

properties

IUPAC Name |

2-[4-(2-phenylmorpholin-4-yl)sulfonylphenyl]thiazinane 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S2/c23-28(24)15-5-4-12-22(28)18-8-10-19(11-9-18)29(25,26)21-13-14-27-20(16-21)17-6-2-1-3-7-17/h1-3,6-11,20H,4-5,12-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFWGIKOYQFTPMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCOC(C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-((2-Phenylmorpholino)sulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B3011464.png)

![N-cyclohexyl-2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B3011468.png)

![3-(2-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one](/img/structure/B3011469.png)

![ethyl 4-((N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)carbamoyl)amino)benzoate](/img/structure/B3011477.png)

![1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-phenylurea](/img/structure/B3011481.png)

![(E)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3011482.png)

![4-[[(2-Cyclopentylacetyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B3011483.png)